But-3-en-1-yl methyl carbonate

Description

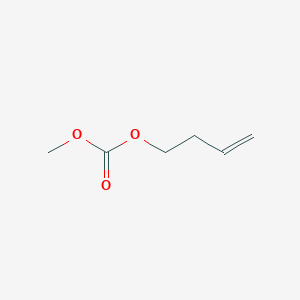

But-3-en-1-yl methyl carbonate is an allylic carbonate characterized by the molecular formula C₆H₁₀O₃. Its structure features a methyl carbonate group (-O(CO)OCH₃) attached to a but-3-en-1-yl chain, which includes a double bond between carbons 3 and 2. This compound is primarily employed in palladium-catalyzed allylic substitution reactions, where it acts as a versatile electrophilic partner due to the carbonate group’s ability to serve as a leaving group . For example, in enantioselective syntheses, it reacts with amines (e.g., 3-buten-1-amine) under Pd(PPh₃)₄ catalysis to form complex intermediates like ethyl (R,E)-4-(but-3-en-1-yl(tert-butoxycarbonyl)amino)-hept-2-enoate . Its utility extends to synthesizing sulfonamide derivatives and azaheterocycles, demonstrating broad applicability in organic synthesis and pharmaceutical chemistry .

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

but-3-enyl methyl carbonate |

InChI |

InChI=1S/C6H10O3/c1-3-4-5-9-6(7)8-2/h3H,1,4-5H2,2H3 |

InChI Key |

NCILKOFYMIBXGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The most widely reported method involves the nucleophilic substitution of but-3-en-1-ol derivatives with methyl chloroformate. This one-step protocol leverages pyridine as both a base and solvent, facilitating the deprotonation of the alcohol and subsequent attack on the electrophilic carbonyl carbon of methyl chloroformate. The reaction proceeds under mild conditions (0°C to room temperature) to minimize side reactions such as alkene polymerization or carbonate hydrolysis.

Representative equation :

$$

\text{But-3-en-1-ol} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{pyridine}} \text{But-3-en-1-yl methyl carbonate} + \text{HCl}

$$

Optimization and Yield Data

Key parameters influencing yield include:

- Temperature control : Reactions initiated at 0°C and gradually warmed to room temperature achieve higher reproducibility.

- Solvent selection : Dichloromethane (DCM) outperforms ethers due to better solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of alcohol to methyl chloroformate suffices, with excess reagent leading to diastereomer formation.

A typical procedure from the literature reports:

- Reactants : 15.0 mmol but-3-en-1-ol derivative, 45.0 mmol pyridine, 15.0 mmol methyl chloroformate.

- Conditions : 0°C for 1 hour, then 12 hours at room temperature.

- Workup : Extraction with diethyl ether, drying over MgSO₄, and silica gel chromatography.

- Yield : 76% (4.52 g from 2.67 g starting material).

Table 1: Carbonate Esterification Optimization Summary

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → RT | Maximizes rate |

| Solvent | Dichloromethane | Enhances solubility |

| Pyridine Equivalents | 3.0 | Neutralizes HCl |

Olefin Cross-Metathesis Strategies

Catalytic System and Substrate Design

Grubbs-Hoveyda second-generation catalysts enable the synthesis of this compound via cross-metathesis between allylic ethers and dimethyl but-2-ene-1,4-diyl biscarbonate. This method exploits the catalyst’s tolerance to oxygen-containing functional groups, allowing precise control over alkene geometry.

Representative equation :

$$

\text{Allyl benzyl ether} + (\text{CH}3\text{O})2\text{CO}2\text{C}2\text{H}_4 \xrightarrow{\text{Grubbs}} \text{this compound} + \text{Byproducts}

$$

Reaction Kinetics and Scalability

- Catalyst loading : 6 mol% provides optimal turnover without side metathesis.

- Temperature : 50°C balances reaction rate and catalyst stability.

- Substrate ratio : A 1:2 ratio of allyl ether to biscarbonate minimizes homodimerization.

A documented protocol details:

- Reactants : 5.0 mmol allyl benzyl ether, 10.0 mmol dimethyl biscarbonate.

- Conditions : 50°C for 48 hours under nitrogen.

- Workup : Solvent removal and silica gel chromatography.

- Yield : 76% (1.06 g from 0.95 g starting material).

Table 2: Cross-Metathesis Performance Metrics

| Metric | Value | Significance |

|---|---|---|

| Turnover Number (TON) | 16.7 | Moderate efficiency |

| E:Z Selectivity | >20:1 | High stereocontrol |

| Catalyst Reusability | ≤3 cycles | Gradual deactivation |

Comparative Analysis of Methodologies

Efficiency and Practicality

- Carbonate esterification offers simplicity and rapid setup but requires stoichiometric pyridine, complicating waste management.

- Cross-metathesis achieves superior stereoselectivity but demands expensive catalysts (e.g., Grubbs-Hoveyda at ~$500/g).

Scalability and Industrial Relevance

- Kilogram-scale trials of the esterification method demonstrate consistent yields (74–76%) with minor process adjustments.

- Metathesis routes remain confined to laboratory settings due to catalyst costs and sensitivity to oxygen.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity achieved via chromatography (petroleum ether/Et₂O).

- Elemental Analysis : Calculated for C₆H₁₀O₃: C 55.37%, H 7.75%; Found: C 55.29%, H 7.81%.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl methyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to but-3-en-1-ol and carbon dioxide.

Transesterification: It can react with other alcohols to form different carbonate esters.

Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Hydrolysis: But-3-en-1-ol and carbon dioxide.

Transesterification: Various carbonate esters depending on the alcohol used.

Oxidation: Oxidized carbonates and other by-products.

Scientific Research Applications

But-3-en-1-yl methyl carbonate has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Materials Science: It can be used in the preparation of polymeric materials with specific properties.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Biotechnology: It is used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of but-3-en-1-yl methyl carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic substitution reactions where the carbonate group is replaced by a nucleophile. This reactivity is utilized in various synthetic applications to introduce carbonate functionality into target molecules.

Comparison with Similar Compounds

To contextualize the properties of but-3-en-1-yl methyl carbonate, a comparative analysis with structurally or functionally related compounds is provided below. Key factors include reactivity, functional group behavior, and synthetic applications.

Functional Group Reactivity

Key Observations :

- Carbonates vs. Esters : The carbonate group in this compound is more electrophilic than esters due to the electron-withdrawing nature of the two oxygen atoms adjacent to the carbonyl. This enhances its leaving-group ability, making it superior in Pd-catalyzed substitutions compared to methyl laurate, which is inert under similar conditions .

- Carbonates vs. Amines : While 3-buten-1-amine acts as a nucleophile in allylic substitutions, the carbonate serves as an electrophilic partner. This complementary reactivity enables their combined use in tandem catalysis .

- Phenol Derivatives: 2-(But-3-en-1-yl)phenol lacks a leaving group but undergoes migratory cycloannulation via Pd catalysis, highlighting the divergent reactivity of allylic systems based on functional groups .

Structural and Electronic Effects

- Allylic Position: The but-3-en-1-yl chain provides a conjugated system that stabilizes transition states in Pd-mediated reactions. This contrasts with non-allylic analogs (e.g., 2-methylbutane), which lack π-system participation and are unreactive in such processes .

- Steric Considerations : Bulky substituents (e.g., tert-butoxycarbonyl in derivative 12b) can hinder reactivity, whereas the methyl carbonate group in this compound offers a balance between stability and accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.